Etifoxine-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

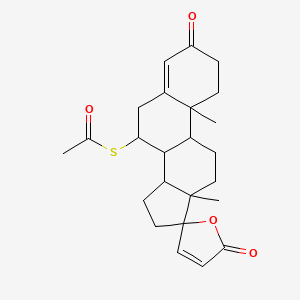

Etifoxine-d3 is a deuterated analog of Etifoxine, a non-benzodiazepine anxiolytic agent. Etifoxine is primarily used for the short-term management of adjustment disorders with anxiety. The deuterated version, this compound, incorporates deuterium atoms, which can enhance the pharmacokinetic properties of the compound, such as metabolic stability and half-life.

Aplicaciones Científicas De Investigación

Etifoxine-d3 has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in studies involving deuterium-labeled molecules.

Biology: Investigated for its effects on cellular processes and metabolic pathways.

Medicine: Studied for its potential therapeutic benefits in anxiety disorders and neuroprotection.

Industry: Utilized in the development of new pharmaceuticals and as a tool in drug metabolism studies.

Mecanismo De Acción

Target of Action

Etifoxine-d3, a benzoxazine class drug, primarily targets the GABA channel subunits . GABA (gamma-amino butyric acid) is a neurotransmitter that blocks certain brain signals . The modulation of GABAergic neurotransmission is one of the key mechanisms of action of this compound .

Mode of Action

This compound interacts with its targets by modulating GABAergic neurotransmission and neurosteroid synthesis . It is a positive allosteric modulator of α1β2γ2 and α1β3γ2 subunit-containing GABA A receptors . It selectively increases GABA-induced currents in X. laevis oocytes expressing α1β2γ2 or α1β3γ2 over α1β1γ2 subunit-containing receptors .

Biochemical Pathways

This compound affects the GABAergic neurotransmission and neurosteroid synthesis pathways . It stimulates GABAergic transmission via GABA receptors and increases mitochondrial translocator protein (TSPO) to stimulate neurosteroid synthesis .

Result of Action

This compound has been associated with neuroprotective, neuroplastic, and anti-inflammatory properties . It reduces neuronal degeneration in the injured cortex and inhibits NLRP3 inflammasome activation in human and murine myeloid-derived cells . It also reduces the abundance of certain bacterial species in the gut microbiome .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the gut microbiome can interact with the drug, leading to changes in microbial features . .

Safety and Hazards

Etifoxine can continue to be used for the treatment of anxiety disorders, but it must not be used in patients who previously had severe skin reactions or severe liver problems after taking etifoxine . Severe adverse events are in general rare. Skin and subcutaneous disorders are the most frequently reported, but these generally resolve after drug cessation .

Direcciones Futuras

Etifoxine has been shown to limit mechanical allodynia and anxiety-like symptoms in a mouse model of streptozotocin-induced diabetic neuropathy . The company that markets Stresam will have to conduct a study to further characterize the effects of etifoxine in patients with anxiety . There is also ongoing research on the short-term effects of etifoxine on the human gut microbiome in healthy men .

Análisis Bioquímico

Biochemical Properties

Etifoxine-d3 interacts with various biomolecules, primarily through two mechanisms of action: modulation of GABAergic neurotransmission and neurosteroid synthesis . It binds directly to the β2/β3 subunits of the GABA A receptor , which plays a crucial role in inhibitory neurotransmission in the brain.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating GABA-induced currents . It also possesses neuroprotective properties, reducing neuronal degeneration . Furthermore, it has anti-inflammatory properties, reducing pro-inflammatory cytokines levels .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with GABA A receptors . It acts as a positive allosteric modulator of these receptors, selectively increasing GABA-induced currents . This modulation of GABAergic neurotransmission is a key aspect of this compound’s anxiolytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have significant effects over time. For instance, after 2 days of treatment, behavioral impairments in brain-injured rats were significantly reduced . Moreover, it has been found to reduce the abundance of certain bacterial species over a short-term intervention .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a rat model of traumatic brain injury, post-injury treatment with this compound improved functional recovery .

Transport and Distribution

Its parent compound, Etifoxine, is known to bind to the β2/β3 subunits of the GABA A receptor , suggesting a potential mechanism for its distribution within cells.

Subcellular Localization

Given its interaction with GABA A receptors , it is likely to be found in regions of the cell where these receptors are present.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Etifoxine-d3 involves the incorporation of deuterium atoms into the Etifoxine molecule. This can be achieved through various synthetic routes, including:

Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.

Deuterated Reagents: Using deuterated reagents in the synthesis of Etifoxine can also introduce deuterium atoms into the final product.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:

Optimization of Reaction Conditions: Ensuring the efficient incorporation of deuterium atoms while maintaining the integrity of the Etifoxine structure.

Purification: Using techniques such as chromatography to isolate and purify the deuterated compound.

Análisis De Reacciones Químicas

Types of Reactions: Etifoxine-d3 undergoes various chemical reactions, including:

Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.

Substitution: The replacement of one functional group with another.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution Reagents: Such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Comparación Con Compuestos Similares

Etifoxine-d3 is unique compared to other similar compounds due to its deuterium incorporation, which enhances its pharmacokinetic properties. Similar compounds include:

Etifoxine: The non-deuterated version with similar anxiolytic properties.

Benzodiazepines: Such as diazepam and lorazepam, which also act on GABA receptors but have different side effect profiles.

Buspirone: An anxiolytic with a different mechanism of action, primarily acting on serotonin receptors.

This compound stands out due to its improved metabolic stability and reduced potential for dependence compared to traditional benzodiazepines.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Etifoxine-d3 involves the incorporation of three deuterium atoms into the Etifoxine molecule. This can be achieved through a deuterium exchange reaction using deuterated reagents.", "Starting Materials": [ "Etifoxine", "Deuterated reagents (e.g. D2O, CD3OD)" ], "Reaction": [ "Step 1: Dissolve Etifoxine in deuterated solvent (e.g. CD3OD)", "Step 2: Add deuterated reagent (e.g. D2O) to initiate deuterium exchange reaction", "Step 3: Allow reaction to proceed at appropriate temperature and time", "Step 4: Isolate and purify Etifoxine-d3 product" ] } | |

Número CAS |

1246815-89-3 |

Fórmula molecular |

C17H14ClN2OD3 |

Peso molecular |

303.81 |

Apariencia |

Solid powder |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Números CAS relacionados |

21715-46-8 (unlabelled) |

Sinónimos |

6-Chloro-N-ethyl-4-(methyl-d3)-4-phenyl-4H-3,1-benzoxazin-2-amine; 2-Ethylamino-6-chloro-4-(methyl-d3)-4-phenyl-4H-3,1-benzoxazine; Etifoxin-d3 |

Etiqueta |

Etifoxine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4,7-Bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)](/img/structure/B602385.png)

![13,17-dihydroxy-4-methyl-14-methylidene-5-oxo-6-oxapentacyclo[11.2.1.14,7.01,10.03,9]heptadec-8-ene-2-carboxylic acid](/img/structure/B602386.png)